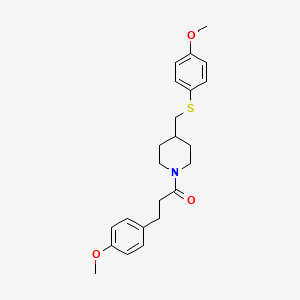
3-(4-Methoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H29NO3S and its molecular weight is 399.55. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insecticidal Applications
Research on related neolignans and other structurally similar compounds has indicated potential insecticidal properties. For instance, compounds isolated from Piper decurrens demonstrated insecticidal activity, suggesting that methoxyphenyl and related structures may be explored for pest control applications (Chauret et al., 1996).
Antibacterial Agents
Studies have identified compounds that can selectively kill bacterial persisters, highlighting the role of methoxyphenyl piperazine derivatives in combating antibiotic-resistant bacteria. This indicates a potential application of structurally similar compounds in developing new antibacterial agents (Kim et al., 2011).
Anticancer Research
Substitutions on the piperidine ring, as seen in similar structures, have been investigated for their binding and activity at the sigma(1) receptor, showing antiproliferative activity in glioma cells. This suggests possible applications in tumor research and therapy, indicating that modifications to the methoxyphenyl and piperidine components could be crucial for developing new anticancer drugs (Berardi et al., 2005).
Neuroprotective Agents
Research on κ-opioid receptor antagonists with methoxyphenyl and piperidine structures highlights their potential in treating depression and addiction disorders. This area of study suggests that compounds with similar structures could be explored for their neuroprotective and therapeutic effects (Grimwood et al., 2011).
Enzyme Inhibition for Anticancer Activity
Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, which share functional groups with the specified compound, have demonstrated potential as EGFR inhibitors with anticancer properties. This indicates the importance of such structures in developing new cancer treatments (Karayel, 2021).
Synthesis and Drug Delivery
Studies on the synthesis and evaluation of related compounds for topical drug delivery, such as prodrugs of naproxen, underscore the versatility of methoxyphenyl and piperidine derivatives in medicinal chemistry, suggesting applications in enhancing drug solubility and permeability (Rautio et al., 2000).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c1-26-20-6-3-18(4-7-20)5-12-23(25)24-15-13-19(14-16-24)17-28-22-10-8-21(27-2)9-11-22/h3-4,6-11,19H,5,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJQIYPZYZTEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-Benzylpiperazin-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2845495.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2845497.png)
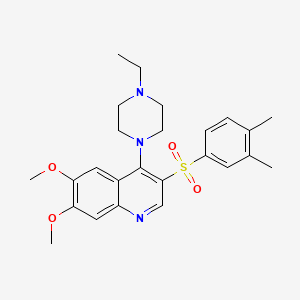
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2845499.png)
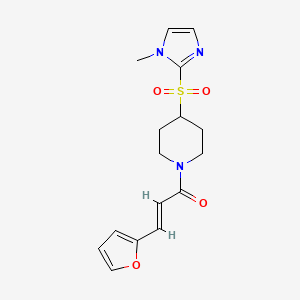
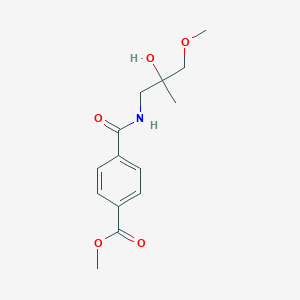
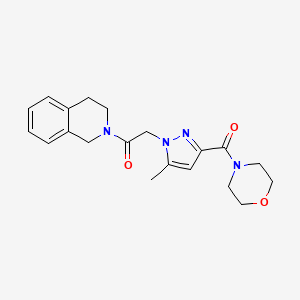
![3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2845505.png)
![3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2845506.png)
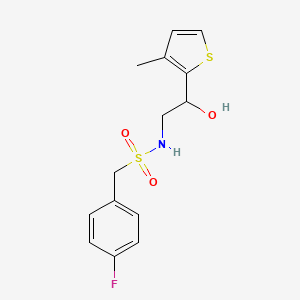


![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2845517.png)
![N-(2-methoxy-5-methylphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2845518.png)